3-(Difluoromethyl)-4-fluorophenol
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Overview
Description
3-(Difluoromethyl)-4-fluorophenol is an organic compound characterized by the presence of both difluoromethyl and fluorine groups on a phenol ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Direct Difluoromethylation: One common synthetic route involves the direct difluoromethylation of phenol derivatives using reagents like difluorocarbene or difluoromethylating agents under controlled conditions.
Radical Cross-Coupling: Another method employs radical cross-coupling reactions, often facilitated by photoredox catalysis, to introduce the difluoromethyl group onto the phenol ring.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production typically involves optimized versions of these synthetic routes, ensuring high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the compound, although this is less common due to the stability of the difluoromethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.
Substitution: Electrophilic substitution often uses reagents like halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation Products: Hydroxylated derivatives, quinones, and other oxidized forms.
Substitution Products: Halogenated, nitro-substituted, and other functionalized derivatives.
Scientific Research Applications
3-(Difluoromethyl)-4-fluorophenol is utilized in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to understand the effects of fluorinated molecules on biological systems.
Industry: Its unique properties make it valuable in the production of advanced materials and coatings.
Mechanism of Action
The mechanism by which 3-(Difluoromethyl)-4-fluorophenol exerts its effects depends on its specific application. For example, in drug design, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The fluorine atoms can enhance the compound's binding affinity and metabolic stability.
Comparison with Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Used in fungicide synthesis.
3-(Difluoromethyl)-1H-pyrazole-4-carboxylic acid: Another intermediate in pharmaceutical synthesis.
Uniqueness:
Enhanced Stability: The presence of fluorine atoms provides enhanced stability and resistance to metabolic degradation.
Versatility: Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
3-(difluoromethyl)-4-fluorophenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3O/c8-6-2-1-4(11)3-5(6)7(9)10/h1-3,7,11H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQFHGKWIKQXAQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C(F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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